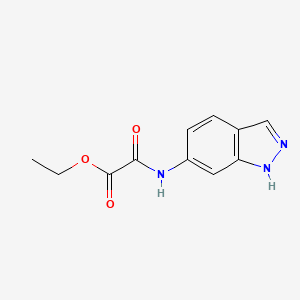

ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

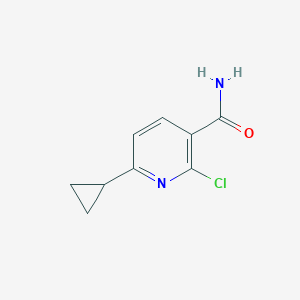

“Ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate” is a complex organic compound. It contains a total of 34 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains 19 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of indazole-containing compounds has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis process for “this compound” is not available in the retrieved sources.

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple bonds and rings. It includes 1 ester (aliphatic), 1 primary amine (aromatic), and 1 secondary amine (aromatic). It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl 2-((1H-indazol-6-yl)amino)-2-oxoacetate and its derivatives have been the subject of extensive research focusing on their synthesis and chemical characterization. The compounds exhibit significant relevance in the development of novel therapeutic agents and materials with unique properties. For instance, Ghelani et al. (2017) described the synthesis of novel indazole bearing oxadiazole derivatives, showcasing the compound's utility in creating new chemical entities with potential antimicrobial applications (Ghelani, Khunt, & Naliapara, 2017).

Structural Analysis and Molecular Interactions

- The structural intricacies and molecular interactions of this compound derivatives have been thoroughly investigated through techniques like X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. Ahmed et al. (2020) provided insights into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the importance of such interactions in the stabilization of molecular structures (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Medicinal Chemistry and Bioactive Potentials

- The compound and its derivatives have been assessed for their bioactive potentials, particularly in medicinal chemistry. Navarrete-Vázquez et al. (2012) explored the inhibitory activity of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against protein tyrosine phosphatase 1B, revealing their significance in the development of therapeutic agents (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Catalysis and Synthetic Applications

- The compound's synthetic versatility is evident in various catalysis and synthetic applications, demonstrating its utility in organic synthesis. For example, Pretto et al. (2019) highlighted the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, underscoring the compound's role in facilitating complex chemical transformations (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Propriétés

IUPAC Name |

ethyl 2-(1H-indazol-6-ylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)13-8-4-3-7-6-12-14-9(7)5-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEOLGJUSKUIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C(C=C1)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)